molecular formula C17H18N6O2 B2969162 1-(2-methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one CAS No. 2380088-12-8

1-(2-methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one

Cat. No.: B2969162
CAS No.: 2380088-12-8
M. Wt: 338.371
InChI Key: ZYIMKCRXPGQRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxypyridine and an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxypyridin-4-yl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one is unique due to its combination of a piperazine ring with both methoxypyridine and imidazopyridine moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-21-16-13(4-3-6-19-16)20-17(21)22-8-9-23(15(24)11-22)12-5-7-18-14(10-12)25-2/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIMKCRXPGQRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCN(C(=O)C3)C4=CC(=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.